molecular formula C11H13NO4 B090217 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene CAS No. 122-47-4

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No.: B090217
CAS No.: 122-47-4
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-VURMDHGXSA-N
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Properties

CAS No.

122-47-4

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1,2-dimethoxy-4-[(Z)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6-

InChI Key

JGFBGRHDJMANRR-VURMDHGXSA-N

SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]

Isomeric SMILES

C/C(=C/C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]

Other CAS No.

122-47-4

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is used in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets such as enzymes and proteins. It acts as an inhibitor of tyrosine kinases, affecting pathways involved in cell signaling and proliferation . The nitro group plays a crucial role in its inhibitory activity.

Comparison with Similar Compounds

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and chemical behavior.

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